molecular formula C20H18NO6- B14121201 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate

Cat. No.: B14121201
M. Wt: 368.4 g/mol
InChI Key: HSOKCYGOTGVDHL-KRWDZBQOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester: is a derivative of aspartic acid, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl ester group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester typically involves the protection of the amino group of aspartic acid with the fluorenylmethoxycarbonyl group, followed by esterification of the carboxyl group. A common method involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of aspartic acid during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

  • N-(9-Fluorenylmethoxycarbonyl)-L-alanine methyl ester
  • N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine methyl ester
  • N-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester

Comparison: N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester is unique due to the presence of both the fluorenylmethoxycarbonyl protecting group and the methyl ester group, which provide stability and ease of removal. Compared to other Fmoc-protected amino acids, it offers specific advantages in the synthesis of peptides containing aspartic acid residues, particularly in terms of solubility and reactivity .

Properties

Molecular Formula

C20H18NO6-

Molecular Weight

368.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/p-1/t17-/m0/s1

InChI Key

HSOKCYGOTGVDHL-KRWDZBQOSA-M

Isomeric SMILES

COC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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